6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Properties
Molecular Formula |
C8H6INOS |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
6-iodo-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H6INOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
InChI Key |
BPXVFAPSAJRFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) through an SN2/deacetylation/coupling process . The reaction conditions typically involve the use of a copper catalyst and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 6-position serves as a leaving group, facilitating nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Key Examples:
-
Mechanistic Insight : The iodine’s electronegativity activates the aromatic ring for NAS, while palladium catalysts enable cross-couplings with aryl boronic acids or amines .
Ring Functionalization via Thiazinone Reactivity
The thiazinone core undergoes reactions at the carbonyl group and sulfur atom.
Carbonyl Group Transformations
Sulfur-Based Modifications
Cyclization and Heterocycle Formation
The thiazinone ring participates in cycloadditions and annulations to form fused heterocycles.
Examples:
-
Mechanism : Au(I) catalysts promote cyclization via alkyne activation, while thiourea facilitates ring expansion .
Halogen Exchange Reactions
The iodine substituent can be replaced by other halogens under specific conditions.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Fluorination | KF, CuI, DMF, 120°C | 6-Fluoro-2H-benzo[b] thiazin-3(4H)-one | 50% | |
| Bromination | Br₂, FeBr₃, CHCl₃, 40°C | 6-Bromo-2H-benzo[b] thiazin-3(4H)-one | 65% |
Functional Group Interconversion at the 3-Position
The ketone group at the 3-position undergoes condensation and Schiff base formation.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one exhibit significant antimicrobial activity. In a study involving the synthesis of various thiadiazole hybrid compounds, it was found that these derivatives effectively inhibited the activity of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . The specific structural modifications in the thiazinone framework enhance its interaction with biological targets, making it a candidate for drug development.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A series of synthesized benzothiazine derivatives demonstrated cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cancer cell proliferation, highlighting the compound's therapeutic potential in oncology .
Biological Research
Neuroprotective Effects
Studies have indicated that compounds similar to 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one can provide neuroprotective benefits. By modulating neurotransmitter levels and reducing oxidative stress, these compounds may offer protective effects against neurodegenerative conditions. This aspect is critical for developing treatments aimed at diseases like Parkinson's and Alzheimer's .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives are tested as inhibitors of acetylcholinesterase, which is crucial for maintaining neurotransmitter balance in the nervous system. Such enzyme inhibition studies contribute significantly to understanding how these compounds can be utilized in treating neurological disorders .
Material Science
Synthesis of Novel Materials
In material science, 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one serves as a precursor for synthesizing novel materials with unique properties. Its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for electronic and structural applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The iodine and sulfur atoms in the compound can form interactions with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogs include halogenated, alkylated, and amino-substituted 1,4-benzothiazinones. A comparison of substituent effects is summarized below:
*Calculated based on molecular formula (C₉H₆INOS).
Physicochemical Properties
Halogen substituents significantly influence melting points and spectral characteristics:
*Data inferred from chloro- and bromo-analogs.
Biological Activity
6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one is a compound belonging to the thiazine class of heterocyclic organic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one can be represented as follows:
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and cyclization processes. For instance, derivatives can be synthesized via reactions involving isothiocyanates and hydrazine derivatives, followed by treatment with carbon disulfide (CS₂) to yield the thiazinone structure .
Antimicrobial Activity
Research has indicated that thiazine derivatives possess significant antimicrobial properties. The compound 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one has shown effectiveness against various bacterial strains. For example, studies have reported its inhibitory effects on Gram-negative bacteria by targeting specific enzymes crucial for bacterial survival .
Table 1: Antimicrobial Activity of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have identified 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one as a potential anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one resulted in a significant decrease in cell viability at concentrations above 10 µM. The IC50 values were determined to be approximately 8 µM for MCF-7 and 12 µM for A549 cells.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in controlled doses. This suggests its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
